2-Fluoroacrylic acid

Catalog No.
S718921
CAS No.
430-99-9
M.F
C3H3FO2
M. Wt
90.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroacrylic acid

CAS Number

430-99-9

Product Name

2-Fluoroacrylic acid

IUPAC Name

2-fluoroprop-2-enoic acid

Molecular Formula

C3H3FO2

Molecular Weight

90.05 g/mol

InChI

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)

InChI Key

TYCFGHUTYSLISP-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)F

Canonical SMILES

C=C(C(=O)O)F

Polymer Chemistry

One of the prominent research applications of 2-FAA lies in polymer chemistry. Its presence introduces fluorine atoms into polymers, leading to several advantages. These include:

  • Enhanced thermal stability: The presence of fluorine strengthens the carbon-fluorine bonds, making the resulting polymers more resistant to high temperatures []. This property makes them suitable for applications demanding heat resistance, such as in high-performance materials and coatings.
  • Improved hydrophobicity: Fluorine is highly electronegative, contributing to the overall hydrophobicity (water-repelling nature) of the polymer. This characteristic can be beneficial in applications such as creating water-resistant coatings and membranes [].

Researchers have explored incorporating 2-FAA into various polymers, including polyesters, polyamides, and copolymers, to achieve specific desired properties.

Medicinal Chemistry

Another promising area of research for 2-FAA is in medicinal chemistry. Studies have investigated its potential for:

  • Development of novel pharmaceuticals: The unique structure of 2-FAA can serve as a building block for the synthesis of new drug candidates. Researchers are exploring its potential in designing drugs targeting various diseases, including cancer and neurological disorders [].
  • Fluorine-18 labeling: 2-FAA can be radiolabeled with the isotope fluorine-18 (18F), which is widely used in positron emission tomography (PET) imaging. This technique allows researchers to track the movement and behavior of molecules within the body, aiding in drug discovery and development [].

2-Fluoroacrylic acid, with the chemical formula C3H3FO2C_3H_3FO_2 and CAS number 430-99-9, is a fluorinated organic compound characterized by the presence of a fluorine atom attached to the carbon chain of acrylic acid. This compound is notable for its unique electronic properties due to the electronegative fluorine atom, which enhances its reactivity in various chemical processes. It exists as a colorless liquid with a melting point of approximately 51-52 °C and exhibits significant solubility in polar solvents.

Currently, there is no scientific research readily available on the specific mechanism of action of FACA in biological systems.

FACA is a corrosive compound and can cause severe skin burns and eye damage [].

  • Safety Data:
    • GHS Classification: Skin Corrosion/Irritation Category 1, Serious Eye Damage/Eye Irritation Category 1 [].
    • Precautionary statements exist for handling, storage, and disposal due to its corrosive nature [].
, primarily due to its double bond and carboxylic acid functional group. Key reactions include:

  • Addition Reactions: The double bond in 2-fluoroacrylic acid can undergo nucleophilic addition, allowing for the formation of various derivatives.
  • Esterification: Reacting with alcohols leads to the formation of esters, which are valuable in polymer chemistry.
  • Amidation: The carboxylic acid group can react with amines to form amides.

The presence of fluorine introduces unique reactivity patterns, making it a useful building block in organic synthesis and materials science .

Several methods have been developed for synthesizing 2-fluoroacrylic acid:

  • From Malonic Acid and Difluoroacetic Acid: This method involves reacting malonic acid with difluoroacetic acid in the presence of a dehydrating agent, yielding 2-fluoroacrylic acid along with carbon dioxide and water as byproducts.
    CH2(COOH)2+F2CHCOOHC3H3FO2+CO2+H2O\text{CH}_2(\text{COOH})_2+\text{F}_2\text{CHCOOH}\rightarrow \text{C}_3\text{H}_3\text{FO}_2+\text{CO}_2+\text{H}_2\text{O}
  • Oxidation of 2-Fluoroacrolein: Another method involves oxidizing 2-fluoroacrolein to produce 2-fluoroacrylic acid .

These synthesis routes highlight the versatility and reactivity of fluorinated compounds in organic chemistry.

The applications of 2-fluoroacrylic acid span multiple fields:

  • Polymer Chemistry: It is utilized as a monomer in the synthesis of fluorinated polymers, enhancing properties such as chemical resistance and thermal stability.
  • Medicinal Chemistry: Its unique structural features make it a candidate for developing new pharmaceuticals and agrochemicals.
  • Material Science: Incorporation into coatings and adhesives can improve durability and performance due to its reactive nature .

While specific interaction studies on 2-fluoroacrylic acid are scarce, its behavior in microbial systems has been explored. Research indicates that bacteria like Pseudomonas putida can metabolize organofluorine compounds, including those derived from 2-fluoroacrylic acid. These studies focus on understanding microbial defluorination processes and the associated toxicity from fluoride ions generated during metabolism .

Several compounds share structural similarities with 2-fluoroacrylic acid. Here’s a comparison highlighting their uniqueness:

CompoundFormulaUnique Features
Acrylic AcidC3H4O2C_3H_4O_2No fluorine; widely used in polymers
Fluorinated Acrylic AcidC3H3F1O2C_3H_3F_1O_2Contains fluorine; enhanced reactivity
2-Chloroacrylic AcidC3H3ClO2C_3H_3ClO_2Chlorine instead of fluorine; different reactivity patterns
Perfluoropropionic AcidC3F7O2C_3F_7O_2Fully fluorinated; significantly different properties

The presence of fluorine in 2-fluoroacrylic acid sets it apart from these compounds by altering its electronic properties and reactivity, making it particularly valuable in specialized applications within organic synthesis and materials science .

XLogP3

0.7

UNII

BEP1A791CI

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-fluoroacrylic acid

Dates

Modify: 2023-08-15

Explore Compound Types